N(6)-Methoxyadenine

Vue d'ensemble

Description

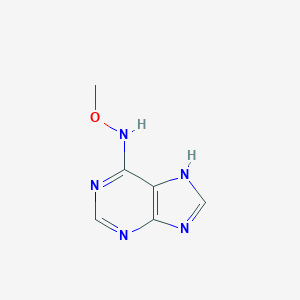

N(6)-Methoxyadenine is a modified nucleobase derived from adenine, where a methoxy group is attached to the nitrogen at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Methoxyadenine typically involves the methylation of adenine. One common method includes the reaction of adenine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is often achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: N(6)-Methoxyadenine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to adenine.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound oxide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Applications

N(6)-Methoxyadenine serves as a vital building block in the synthesis of nucleic acid analogs and other complex molecules. Its structural characteristics allow it to be incorporated into various chemical reactions, facilitating the development of new compounds with specific functionalities.

Table 1: Chemical Applications of this compound

| Application Area | Description |

|---|---|

| Nucleic Acid Synthesis | Used as a precursor for synthesizing modified nucleotides. |

| Molecular Probes | Serves as a tool for studying DNA methylation patterns. |

| Material Development | Contributes to the creation of novel materials in research. |

Biological Applications

In biological research, this compound acts as a probe for investigating DNA methylation and its effects on gene expression. Studies have shown that methylation at the N(6) position can influence various biological processes, including gene regulation and cellular responses to environmental stimuli.

Case Study: Gene Regulation

Research indicates that this compound can modulate the expression of genes involved in critical cellular functions. For instance, in mammalian cells, the introduction of this compound has been linked to alterations in gene expression profiles, particularly in response to stress conditions .

Medical Applications

The potential therapeutic applications of this compound are under investigation, especially concerning its role in epigenetics. Research is exploring how this compound may influence cancer biology by affecting gene expression related to tumorigenesis.

Table 2: Medical Research Insights

Industrial Applications

In industry, this compound is utilized in developing new pharmaceuticals and materials. Its ability to modify nucleic acids makes it a valuable component in drug design and development processes.

Mécanisme D'action

The mechanism of action of N(6)-Methoxyadenine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The methoxy group can influence base pairing and hydrogen bonding, potentially altering gene expression and protein synthesis. Molecular targets include DNA methyltransferases and other enzymes involved in nucleic acid metabolism.

Comparaison Avec Des Composés Similaires

N(6)-Methyladenine: Similar structure but with a methyl group instead of a methoxy group.

N(6)-Ethoxyadenine: Contains an ethoxy group at the sixth position.

N(6)-Hydroxyadenine: Features a hydroxy group at the sixth position.

Uniqueness: N(6)-Methoxyadenine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Activité Biologique

N(6)-Methoxyadenine (N6-mA) is a methylated derivative of adenine that has garnered attention in recent years for its potential roles in biological processes, particularly in epigenetic regulation and gene expression. This article synthesizes current research findings on the biological activity of N6-mA, focusing on its implications in various cellular contexts, including development, tumorigenesis, and stress responses.

Overview of this compound

N6-mA is a modification found in both prokaryotic and eukaryotic organisms. Its presence in DNA is associated with several biological functions, including gene regulation and chromatin remodeling. Recent studies have identified N6-mA as a significant epigenetic mark that influences cellular behavior during critical developmental stages.

Biological Functions

1. Epigenetic Regulation:

N6-mA plays a crucial role in the epigenetic landscape of cells. It has been shown to interact with chromatin organizers and influence gene expression patterns. For instance, it reduces interactions between stress-induced DNA double helix destabilization (SIDD) regions and SATB1, a key chromatin organizer, thereby modulating gene expression during early development .

2. Developmental Processes:

Research indicates that N6-mA levels are upregulated during the differentiation of mouse trophoblast stem cells. This modification is essential for transitioning cell fates, suggesting its importance in embryogenesis . Additionally, N6-mA is implicated in the regulation of genes associated with developmental processes, particularly those involved in neuronal differentiation .

3. Tumorigenesis:

The modification of adenine at the N6 position has been linked to tumorigenesis. Studies have shown that decreased levels of N6-mA correlate with increased cancer risk, as lower levels of this modification are found in tumor cells compared to normal tissues . The methyltransferase responsible for adding this mark (N6AMT1) is often downregulated in cancerous cells, while demethylases like ALKBH1 are upregulated, leading to reduced N6-mA levels .

Case Studies

Case Study 1: Mouse Embryonic Stem Cells

In a study investigating the role of N6-mA in mouse embryonic stem cells, researchers found that this modification was enriched in actively transcribed genes. The presence of N6-mA was associated with increased transcriptional activity and stem cell potency, highlighting its role as an epigenetic regulator during early development .

Case Study 2: Human Tumor Samples

Analysis of human brain tumor samples revealed elevated levels of N6-mA compared to normal astrocytes. The study suggested that higher N6-mA levels may contribute to tumor proliferation and survival by enhancing the expression of oncogenes while repressing tumor suppressor genes .

Research Findings

N6-mA exerts its effects through several mechanisms:

- Gene Expression Modulation: By influencing chromatin structure and transcription factor binding, N6-mA can enhance or repress gene transcription.

- Interaction with Methyltransferases: The activity of methyltransferases such as N6AMT1 is crucial for maintaining appropriate levels of N6-mA. Dysregulation can lead to altered gene expression profiles associated with diseases.

- Demethylation Processes: Enzymes like ALKBH1 play a significant role in removing methyl groups from adenine residues, thus regulating the availability of this modification for biological processes.

Propriétés

IUPAC Name |

N-methoxy-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTXFZYSIAHPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169037 | |

| Record name | N(6)-Methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17124-24-2 | |

| Record name | N(6)-Methoxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017124242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC529542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6)-Methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.